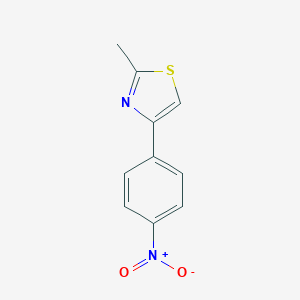

2-Methyl-4-(4-nitrophenyl)thiazole

Descripción general

Descripción

2-Methyl-4-(4-nitrophenyl)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a methyl group at the 2-position and a 4-nitrophenyl group at the 4-position. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds .

Análisis Bioquímico

Biochemical Properties

The nature of these interactions can vary widely, depending on the specific structure of the thiazole compound and the biomolecules it interacts with .

Cellular Effects

Thiazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-nitrophenyl)thiazole typically involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form 4-(4-nitrophenyl)thiosemicarbazone. This intermediate is then cyclized using acetic anhydride to yield the desired thiazole compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-4-(4-nitrophenyl)thiazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The thiazole ring can undergo electrophilic substitution reactions at the 5-position.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Reduction: The reduction of the nitro group yields 2-Methyl-4-(4-aminophenyl)thiazole.

Substitution: Electrophilic substitution can yield various halogenated thiazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that thiazole derivatives, including 2-methyl-4-(4-nitrophenyl)thiazole, exhibit promising anticancer properties. A study demonstrated that modifications of thiazole structures led to compounds with enhanced antiproliferative activity against melanoma and prostate cancer cells. The mechanism of action was linked to the inhibition of tubulin polymerization, which is crucial for cancer cell division and proliferation .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cancer Type | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | Melanoma | 0.5 | Inhibition of tubulin polymerization |

| SMART Compounds (various thiazoles) | Prostate Cancer | <1 | Inhibition of tubulin polymerization |

1.2 Anticonvulsant Activity

Thiazole derivatives have also been studied for their anticonvulsant properties. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring significantly enhance anticonvulsant activity. Compounds with para-halogen-substituted phenyl groups attached to the thiazole ring showed notable efficacy in reducing seizure activity in animal models .

Synthesis and Chemical Properties

2.1 Synthetic Methods

The synthesis of this compound can be achieved through various methods, including the use of visible light as a catalyst in reactions involving thioamides and aryl ketones. This method has shown to be effective and environmentally friendly, yielding good product recovery rates .

Table 2: Synthesis Conditions for this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Visible Light Catalysis | Room temperature, water solvent | 87 |

| Traditional Heating | Reflux in organic solvent | 75 |

Material Science Applications

3.1 Photophysical Properties

The compound exhibits interesting photophysical properties, making it suitable for applications in organic electronics and sensors. Its ability to absorb light in specific wavelengths can be exploited in developing light-emitting devices and photovoltaic cells.

3.2 Sensor Development

Due to its electronic properties, this compound can serve as a sensing material for detecting various analytes, including metal ions and small organic molecules. Its integration into sensor devices has been explored, showing promising results in selectivity and sensitivity .

Case Studies

Case Study 1: Anticancer Research

In a study published in Nature Reviews Cancer, researchers synthesized a series of thiazole derivatives based on the structure of this compound. These compounds were tested against several cancer cell lines, leading to the identification of several lead compounds with low nanomolar activity against prostate cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Anticonvulsant Screening

A comprehensive screening of thiazole derivatives for anticonvulsant activity was conducted using the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test. The results indicated that compounds similar to this compound exhibited significant anticonvulsant effects, suggesting potential therapeutic applications for epilepsy treatment .

Mecanismo De Acción

The mechanism of action of 2-Methyl-4-(4-nitrophenyl)thiazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .

Comparación Con Compuestos Similares

Similar Compounds

2-Methyl-4-phenylthiazole: Lacks the nitro group, resulting in different chemical properties.

4-(4-Nitrophenyl)thiazole: Lacks the methyl group, affecting its reactivity and biological activity.

Uniqueness

2-Methyl-4-(4-nitrophenyl)thiazole is unique due to the presence of both the nitro and methyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Actividad Biológica

Overview

2-Methyl-4-(4-nitrophenyl)thiazole is a heterocyclic compound characterized by a thiazole ring with a methyl group at the 2-position and a 4-nitrophenyl substituent at the 4-position. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and antifungal properties. The thiazole moiety is known for contributing to various pharmacological effects, making derivatives of this compound valuable in drug development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted the compound's efficacy against various bacterial strains, suggesting that it may inhibit bacterial enzyme activity, which is crucial for its antimicrobial effects .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.62 μg/mL |

| Escherichia coli | 31.25 μg/mL |

| Candida albicans | 7.81 μg/mL |

Antifungal Effects

The antifungal potential of this compound has been explored through in vitro studies against pathogenic fungi such as Candida albicans. The compound demonstrated lower MIC values compared to standard antifungal agents like fluconazole, indicating its promising role as an antifungal agent .

The biological activity of this compound is attributed to its interaction with biomolecules at the molecular level. The nitro group in the structure is believed to undergo reduction under anaerobic conditions, leading to the formation of active metabolites that can inhibit microbial growth.

Molecular Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial metabolism.

- Binding Interactions: It can bind to cellular receptors or enzymes, altering their activity and disrupting normal cellular functions.

Case Studies and Research Findings

- Antimicrobial Study : In a comparative study, this compound was tested alongside other thiazole derivatives. The results indicated that this compound exhibited superior antimicrobial activity against Gram-positive and Gram-negative bacteria, supporting its potential as a lead compound for developing new antibiotics .

- Antifungal Activity : A recent investigation into novel thiazole derivatives found that compounds similar to this compound showed significant antifungal activity against Candida species. The study utilized molecular docking studies to elucidate the binding affinity of these compounds to fungal enzymes, reinforcing the importance of structural modifications in enhancing biological activity .

- Cytotoxicity Assessment : In vitro cytotoxicity assays against various cancer cell lines revealed that certain thiazole derivatives possess anticancer properties. While specific data on this compound remains limited, related compounds have shown IC50 values suggesting potential efficacy against tumor cells .

Propiedades

IUPAC Name |

2-methyl-4-(4-nitrophenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c1-7-11-10(6-15-7)8-2-4-9(5-3-8)12(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJAZKNRYIMHJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186772 | |

| Record name | 2-Methyl-4-(4-nitrophenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33102-81-7 | |

| Record name | 2-Methyl-4-(4-nitrophenyl)thiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033102817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-4-(4-nitrophenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the major fragmentation pathways observed for 2-Methyl-4-(4-nitrophenyl)thiazole under electron impact mass spectrometry?

A1: The research paper by [] highlights three prominent fragmentation pathways for this compound under electron impact conditions:

Q2: How was mass spectrometry used to identify the anaerobic microsomal nitroreduction product of this compound?

A2: The researchers utilized electron impact, chemical ionization, and high-resolution mass spectrometry to analyze the anaerobic microsomal metabolite of this compound []. By comparing the mass spectra of the metabolite with the parent compound and known fragmentation patterns, they definitively identified the metabolite as 2-Methyl-4-(4-aminophenyl)-thiazole. This finding indicates that the nitro group undergoes reduction in an anaerobic microsomal environment, likely a crucial metabolic transformation for this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.